Cas no 2229243-96-1 (5-chloro-2-(3-methoxyazetidin-3-yl)methylphenol)
5-chloro-2-(3-methoxyazetidin-3-yl)methylphenol Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2-(3-methoxyazetidin-3-yl)methylphenol
- 5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol
- EN300-1980733
- 2229243-96-1
-
- Inchi: 1S/C11H14ClNO2/c1-15-11(6-13-7-11)5-8-2-3-9(12)4-10(8)14/h2-4,13-14H,5-7H2,1H3
- InChI Key: XFHDEUNXPFTYRW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)O)CC1(CNC1)OC
Computed Properties
- Exact Mass: 227.0713064g/mol
- Monoisotopic Mass: 227.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.5Ų
5-chloro-2-(3-methoxyazetidin-3-yl)methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1980733-0.05g |
5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol |
2229243-96-1 | 0.05g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1980733-0.1g |
5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol |
2229243-96-1 | 0.1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1980733-0.25g |
5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol |
2229243-96-1 | 0.25g |
$1209.0 | 2023-09-16 | ||
| Enamine | EN300-1980733-0.5g |
5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol |
2229243-96-1 | 0.5g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1980733-1.0g |
5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol |
2229243-96-1 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1980733-2.5g |
5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol |
2229243-96-1 | 2.5g |
$2576.0 | 2023-09-16 | ||
| Enamine | EN300-1980733-5.0g |
5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol |
2229243-96-1 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1980733-10.0g |
5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol |
2229243-96-1 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1980733-1g |
5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol |
2229243-96-1 | 1g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-1980733-5g |
5-chloro-2-[(3-methoxyazetidin-3-yl)methyl]phenol |
2229243-96-1 | 5g |
$3812.0 | 2023-09-16 |
5-chloro-2-(3-methoxyazetidin-3-yl)methylphenol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 5-chloro-2-(3-methoxyazetidin-3-yl)methylphenol
Comprehensive Analysis of 5-Chloro-2-(3-Methoxyazetidin-3-yl)Methylphenol (CAS No. 2229243-96-1): Properties, Applications, and Innovations
The compound 5-chloro-2-(3-methoxyazetidin-3-yl)methylphenol (CAS No. 2229243-96-1) has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This azetidine-containing phenol derivative combines a chlorophenol backbone with a methoxyazetidine moiety, offering a versatile scaffold for drug discovery and material science applications. Its molecular formula, C11H14ClNO2, reflects a balanced hydrophobicity and polarity, making it an attractive candidate for medicinal chemistry optimization.
Recent studies highlight the growing interest in heterocyclic compounds like 5-chloro-2-(3-methoxyazetidin-3-yl)methylphenol, particularly in the context of targeted drug delivery and enzyme inhibition. The azetidine ring, a four-membered nitrogen heterocycle, is increasingly explored for its conformational rigidity and metabolic stability—properties critical for CNS-active pharmaceuticals. Researchers are investigating this compound's potential as a precursor for kinase inhibitors or GPCR modulators, aligning with current trends in precision medicine.
From a synthetic chemistry perspective, the methoxyazetidinylmethylphenol structure presents intriguing challenges and opportunities. The chlorophenol group offers sites for further functionalization, while the azetidine nitrogen can serve as a handle for structure-activity relationship (SAR) studies. Modern green chemistry approaches are being applied to optimize its synthesis, with particular focus on atom economy and catalytic asymmetric methods to access enantiopure forms for chiral drug development.
The physicochemical properties of CAS 2229243-96-1 make it suitable for various formulation strategies. Its moderate logP value suggests balanced lipophilicity for membrane permeability, while the phenolic OH and methoxy groups provide hydrogen-bonding capabilities important for target binding affinity. These characteristics have spurred investigations into its bioavailability enhancement through nanocarrier systems—a hot topic in pharmaceutical nanotechnology.
In material science applications, the chloro-methoxyazetidine-phenol hybrid structure shows promise as a monomer for specialty polymers. Its ability to participate in cross-coupling reactions and form hydrogen-bonded networks is being explored for developing functional coatings with antimicrobial properties. This aligns with the increasing demand for smart materials in healthcare and industrial settings.
Analytical characterization of 5-chloro-2-(3-methoxyazetidin-3-yl)methylphenol employs advanced techniques like LC-MS/MS and 2D NMR, reflecting the compound's structural complexity. The chlorine isotope pattern in mass spectrometry and distinctive azetidine proton couplings in NMR serve as important fingerprints for quality control in GMP manufacturing environments.
Emerging research directions include computational studies of this compound's molecular docking potential against various therapeutic targets, leveraging AI-driven drug discovery platforms. The 3D pharmacophore features of the methoxyazetidine-phenol system are being mapped against disease-associated proteins, particularly in neurodegenerative and inflammatory disorders where such scaffolds show historical relevance.
Regulatory aspects of CAS 2229243-96-1 development follow ICH guidelines for impurities and stability. The compound's photostability and thermal degradation profiles are being systematically evaluated using QbD principles, addressing industry needs for robust manufacturing processes. These studies contribute valuable data to the growing azetidine chemistry database that informs future structure-based design efforts.
Environmental fate studies of 5-chloro-2-(3-methoxyazetidin-3-yl)methylphenol derivatives employ computational toxicology models to predict biodegradation pathways and ecotoxicity—a critical consideration in green pharmaceutical development. The chlorinated phenol component necessitates careful assessment of metabolic dechlorination mechanisms, reflecting the industry's shift toward sustainable chemistry practices.
Future perspectives on this compound class include exploration of its prodrug potential through esterase-labile modifications and development of fluorinated analogs for PET imaging applications. The unique 3D geometry of the azetidine ring continues to inspire novel molecular architectures in both small molecule therapeutics and bioconjugates, positioning 2229243-96-1 as a valuable building block in modern chemical research.
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